4-Chlorophenyl chloranesulfonate

Descripción general

Descripción

4-Chlorophenol is an organic compound with the formula ClC6H4OH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .

Synthesis Analysis

4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached to it .Chemical Reactions Analysis

4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes . It is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .Physical And Chemical Properties Analysis

4-Chlorophenol has a molecular weight of 128.56 g/mol. It appears as a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a significant solubility in water .Aplicaciones Científicas De Investigación

Fuel Cell Technology

One application of sulfonated polymers, which could potentially involve derivatives like 4-Chlorophenyl chloranesulfonate, is in the development of proton exchange membranes for fuel cells. A study by Kazuya Matsumoto, Tomoya Higashihara, and M. Ueda (2009) highlights the synthesis of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating the significance of such materials in enhancing proton conduction efficiency (Matsumoto, Higashihara, & Ueda, 2009).

Semiconductor and Electronic Materials

The study of electronic transport mechanisms in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with various bisphenols, indicates the potential use of these materials in semiconducting applications. The research conducted by G. Rusu et al. (2007) explores the semiconducting properties and the correlation between these properties and the chemical structures of the polymers, showing the broad applicability of chlorophenyl sulfone derivatives in electronic materials (Rusu et al., 2007).

Advanced Oxidation Processes for Water Treatment

Research into the degradation of pollutants like 4-chlorophenol in wastewater treatment has explored the use of advanced oxidation processes. A novel magnetic polysulfone microcapsule containing organic modified montmorillonite, as studied by Xiaoyan Liu et al. (2011), provides a low-cost and efficient method for the clean-up and enrichment of chlorophenols in aqueous samples. This approach indicates the potential for utilizing chlorophenyl sulfone derivatives in environmental applications, especially in water purification and treatment technologies (Liu et al., 2011).

Antiviral Research

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential antiviral activities. Zhuo Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This suggests the possibility of chlorophenyl sulfone derivatives being used in the development of antiviral drugs or agents (Chen et al., 2010).

Mecanismo De Acción

Target of Action

It is known that chlorphenesin, a compound with a similar structure, acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

Chlorfenson, a compound with a similar structure, is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months . It has shown promising results and provides important benefits compared to existing treatment alternatives .

Biochemical Pathways

4-chlorophenol, a related compound, undergoes dechlorination to phenol rapidly on palladized graphite electrodes . The mechanism of 4-chlorophenol oxidation has been investigated by radiolytic and photocatalytic techniques .

Result of Action

Chlorfenson has shown promising results in pilot studies, providing important benefits compared to existing treatment alternatives .

Action Environment

It is known that sulfonation, a process related to the action of this compound, is a reversible process which enables the sulfonic acid group (so3h) to be employed in organic synthesis as a blocking and orientation-directing group .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Chlorophenyl chloranesulfonate in animal models have not been extensively studied. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Propiedades

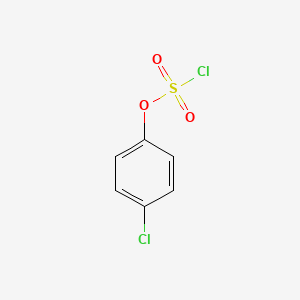

IUPAC Name |

1-chloro-4-chlorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVUMYOQSQOQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508636 | |

| Record name | 4-Chlorophenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32117-86-5 | |

| Record name | 4-Chlorophenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylsulfanyl)methyl]pyridine](/img/structure/B3051152.png)